molecular formula C10H18O2 B3029647 2-Octenoic acid, ethyl ester CAS No. 7367-82-0

2-Octenoic acid, ethyl ester

Cat. No. B3029647
CAS RN: 7367-82-0
M. Wt: 170.25 g/mol
InChI Key: AISZSTYLOVXFII-CMDGGOBGSA-N
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Description

2-Octenoic acid, ethyl ester is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the properties and reactions of similar esters. For instance, octanoic acid 2-thiophen-3-yl-ethyl ester is synthesized from 3-thiophene ethanol and octanoyl chloride, suggesting that 2-Octenoic acid, ethyl ester could potentially be synthesized through similar esterification reactions involving 2-octenoic acid and ethanol .

Synthesis Analysis

The synthesis of related esters is described in the provided papers. In the first paper, octanoic acid 2-thiophen-3-yl-ethyl ester is synthesized via a reaction between 3-thiophene ethanol and octanoyl chloride . This suggests that a similar approach could be used for synthesizing 2-Octenoic acid, ethyl ester, albeit with different starting materials. The second paper describes the synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester through a one-pot tandem oxidation-Wittig process, which indicates that complex esters can be synthesized through multi-step reactions that may include oxidation and Wittig reactions .

Molecular Structure Analysis

While the molecular structure of 2-Octenoic acid, ethyl ester is not directly analyzed in the papers, the structure of octanoic acid 2-thiophen-3-yl-ethyl ester is characterized using various experimental techniques . This suggests that similar techniques could be applied to determine the molecular structure of 2-Octenoic acid, ethyl ester, including spectroscopy and electrochemical analysis.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Octenoic acid, ethyl ester, but they do describe the electrochemical polymerization of octanoic acid 2-thiophen-3-yl-ethyl ester . This indicates that esters can undergo polymerization under certain conditions, which could be relevant for 2-Octenoic acid, ethyl ester if it shares similar reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Octenoic acid, ethyl ester are not detailed in the papers. However, the electrochromic properties of the synthesized polymer from octanoic acid 2-thiophen-3-yl-ethyl ester are discussed, showing color changes between yellow and blue with reasonable switching times . This implies that esters can exhibit interesting electrochromic properties, which might also be true for 2-Octenoic acid, ethyl ester if it can be polymerized similarly.

Scientific Research Applications

Stereoselective Synthesis

2-Octenoic acid, ethyl ester, plays a role in the stereoselective synthesis of certain chemical compounds. For example, it is involved in the copper-catalyzed synthesis of 3-Arylacrylates, showcasing its utility in creating specific molecular structures with precise stereochemistry. This application is significant in the field of organic synthesis, where controlling the spatial arrangement of atoms in molecules is crucial (Kirai & Yamamoto, 2011).

Conducting Polymers and Electrochromic Properties

2-Octenoic acid, ethyl ester derivatives have been used in the synthesis of conducting polymers. For instance, octanoic acid 2-thiophen-3-yl-ethyl ester, a closely related compound, has been synthesized and used to create polymers with interesting electrochromic properties. These polymers exhibit color changes under different electrical conditions, which is vital in developing new materials for electronic displays and smart windows (Sacan et al., 2006).

Polymerization Applications

The esters of 2-Octenoic acid are essential in polymerization processes. For example, acrylic acid esters, like 2-ethylhexyl acrylate, undergo reactions that are foundational in creating various polymers. These polymers find extensive use in manufacturing coatings, adhesives, elastomers, and plastics, demonstrating the versatility of 2-Octenoic acid esters in industrial applications (IARC, 1994).

Chemical Synthesis and Derivatives

In chemical synthesis, derivatives of 2-Octenoic acid, ethyl ester, are utilized for creating various chemical compounds. For instance, the synthesis of phaseic acid and its methyl ester, crucial metabolites of abscisic acid, starts from related esters. This highlights the role of 2-Octenoic acid esters in synthesizing biologically significant compounds (Kitahara et al., 1989).

Analytical Chemistry and Experimental Techniques

2-Octenoic acid, ethyl ester, and its derivatives are also valuable in analytical chemistry. For instance, they have been analyzed using techniques like gas chromatography-mass spectrometry (GC-MS), which is crucial in understanding the composition and properties of complex chemical mixtures (Ming, 2007).

properties

IUPAC Name

ethyl (E)-oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZSTYLOVXFII-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020036
Record name Ethyl (E)-oct-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020036
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Green-fruity aroma
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fats, Soluble (in ethanol)
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.888-0.894 (20°)
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Octenoic acid, ethyl ester

CAS RN

7367-82-0, 2351-90-8
Record name Ethyl (E)-2-octenoate
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Record name 2-Octenoic acid, ethyl ester
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Record name Ethyl 2-octenoate, (2E)-
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Record name 2-Octenoic acid, ethyl ester
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Record name Ethyl (E)-oct-2-enoate
Source EPA DSSTox
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Record name Ethyl oct-2-enoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (E)-oct-2-enoate
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Record name ETHYL 2-OCTENOATE, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
L Zhao, JC Kim, JS Hur - Archives of Microbiology, 2022 - Springer
… In this study, we obtained partially purified 7-hydroxy-2-octenoic acid-ethyl ester (7E) from the secondary metabolites of ELF000548, which has UVA absorption activity. The antioxidant …
Number of citations: 3 link.springer.com
HR Kim, AR Lee, YH Kwon, HJ Lee, SJ Jo… - Korean Journal of …, 2010 - agris.fao.org
… Succinic acid diethyl ester and isoamyl laurate decreased with an increasing degree of milling, whereas hexanoic acid ethyl ester and 2-octenoic acid ethyl ester increased. Overall, it …
Number of citations: 50 agris.fao.org
L Jirovetz, G Buchbauer… - Journal of Agricultural and …, 1998 - ACS Publications
The essential oil of the exotic fresh fruit (pulp) Annona muricata (Annonaceae) from Cameroon was investigated by gas chromatographic/spectroscopic (GC/FID and GC/MS) and …
Number of citations: 65 pubs.acs.org
Y Gong, X Qi - Food Science & Nutrition, 2020 - Wiley Online Library
Pediococcus pentosaceus is important probiotics in Chinese Laomian. Its role in meat and fermented vegetable has been largely demonstrated, but few studies have investigated the …
Number of citations: 8 onlinelibrary.wiley.com
R Ma, Y Li - icec2014.us
Lignin, along with cellulose and hemicellulose, is one of the principal components of the lignocellulosic biomass which constitutes 15–30% of the weight. 1 Currently, there has been an …
Number of citations: 0 www.icec2014.us
JT Heppell, WC Boon, JMA Al-Rawi - Organic Communications, 2018 - researchgate.net
… However, the synthesis of 10H2DA-EE (3) was not included in the study as the longest chain reported was 8-hydroxy-2-octenoic acid ethyl ester. In this publication, we disclose the …
Number of citations: 3 www.researchgate.net
F Yan, R Ma, X Ma, K Cui, K Wu, M Chen… - Applied Catalysis B …, 2017 - Elsevier
… Note: the octanoic or octenoic acid ethyl esters include 4-octenoic acid ethyl ester, 3-octenoic acid ethyl ester, 2-octenoic acid ethyl ester and octanoic acid ethyl ester. (c)Yields of …
Number of citations: 74 www.sciencedirect.com
JL Chen, S Yan, Z Feng, L Xiao, XS Hu - Food Chemistry, 2006 - Elsevier
Volatiles from stored Yali pear (Pyrus bertschneideri Reld) were studied using high-resolution gas chromatography and the solid-phase microextraction (SPME) method of gas …
Number of citations: 128 www.sciencedirect.com
ML López, MP Gomez, A Díaz, FJ Barud… - Phytochemistry …, 2022 - Elsevier
The production of quince (Cydonia oblonga Miller) is affected worldwide by codling moth (Cydia pomonella L.), an oligophagous pest. In this study, volatile compounds in healthy and …
Number of citations: 3 www.sciencedirect.com
S Zhu, X Lu, K Ji, K Guo, Y Li, C Wu, G Xu - Analytica Chimica Acta, 2007 - Elsevier
In this paper, a method to characterize the volatile compounds in Chinese liquors by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry has been …
Number of citations: 253 www.sciencedirect.com

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